REACTION_SMILES
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[B-:12]([F:13])([F:14])([F:15])[F:16].[CH2:21]([Cl:22])[Cl:23].[CH3:17][O+:18]([CH3:19])[CH3:20].[CH3:1][S:2][c:3]1[cH:4][cH:5][n:6][c:7]2[n:8]1[n:9][cH:10][cH:11]2>>[cH:3]1[cH:4][cH:5][n:6][c:7]2[n:8]1[n:9][cH:10][cH:11]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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F[B-](F)(F)F
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[O+](C)C
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Name
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CSc1ccnc2ccnn12
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CSc1ccnc2ccnn12
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Name
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Type
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product
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Smiles
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c1cnc2ccnn2c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |